C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine is a complex organic compound characterized by the presence of a chloro, trifluoromethoxy, and biphenyl group attached to a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core One common method involves the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-ethanone
- 3-Chloro-5-(trifluoromethoxy)phenacyl bromide
- 3-Chloro-5-(trifluoromethoxy)benzaldehyde
Uniqueness
C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H11ClF3NO |
---|---|
Molecular Weight |
301.69 g/mol |
IUPAC Name |
[3-chloro-5-[3-(trifluoromethoxy)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H11ClF3NO/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-7H,8,19H2 |
InChI Key |
IACVWJZMJDLGHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.